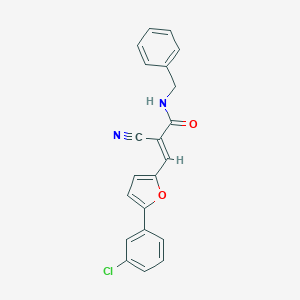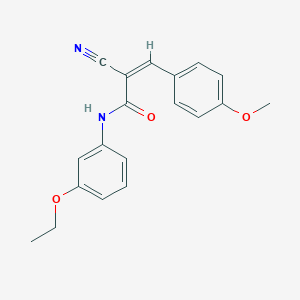
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of a thiazolidinone derivative with an appropriate acylating agent. The reaction conditions may include:
Solvent: Common solvents used in such reactions include ethanol, methanol, or dichloromethane.
Catalyst: Acid or base catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Studied for their diverse biological activities.
Uniqueness
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H16N2O4S |
|---|---|
Molecular Weight |
356.4g/mol |
IUPAC Name |
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H16N2O4S/c1-12(21)19(14-8-10-15(24-2)11-9-14)17-16(22)20(18(23)25-17)13-6-4-3-5-7-13/h3-11,17H,1-2H3 |
InChI Key |
PHWNNMYHBNCBJN-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1C(=O)N(C(=O)S1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)N(C1C(=O)N(C(=O)S1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


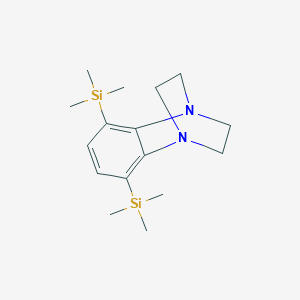
![2-({[4-(1-Adamantyl)-2-bromophenyl]imino}methyl)-6-bromo-4-nitrophenol](/img/structure/B420820.png)
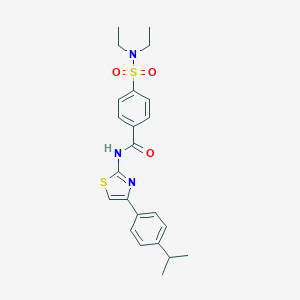
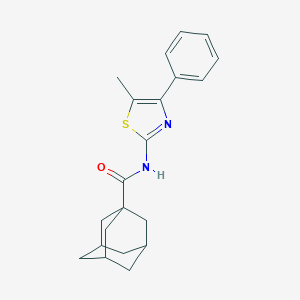
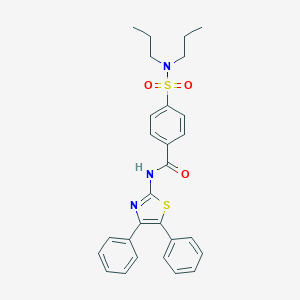
![3-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}acrylic acid](/img/structure/B420833.png)
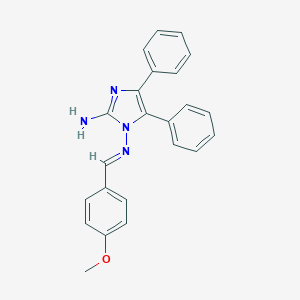
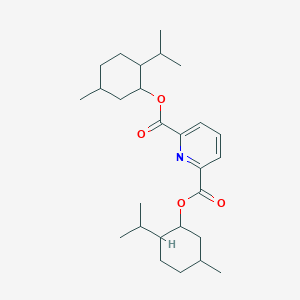
![2-[2-[2-(4-chlorophenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B420838.png)
![2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B420839.png)
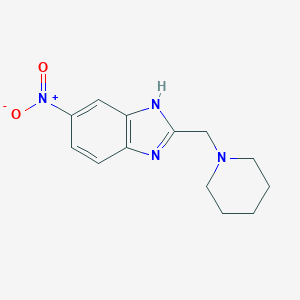
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B420842.png)
